AXC-715 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

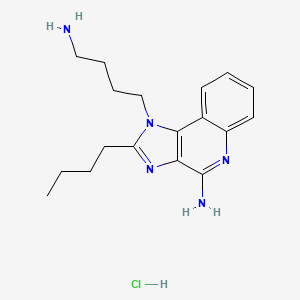

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H26ClN5 |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C18H25N5.ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);1H |

InChI Key |

ZTKBGQUHEQGVQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AXC-715 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXC-715 hydrochloride, also known as T785, is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] It is an investigational compound being explored for its immunostimulatory properties, particularly in the context of cancer immunotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data.

Core Mechanism of Action: TLR7 and TLR8 Agonism

The primary mechanism of action of this compound is the activation of TLR7 and TLR8. These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. TLR7 and TLR8 are predominantly expressed on the endosomal membranes of various immune cells, including B cells, plasmacytoid dendritic cells (pDCs), and myeloid antigen-presenting cells (APCs).[1][2]

Upon binding to TLR7 and TLR8 within the endosome, this compound initiates a downstream signaling cascade. This activation leads to the recruitment of the adaptor protein MyD88, which in turn activates a series of signaling molecules, including IRAK4, IRAK1, and TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and IRF7.

The activation of these transcription factors drives the production of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β). This cytokine milieu plays a crucial role in orchestrating a robust anti-tumor immune response.

Signaling Pathway

The signaling pathway initiated by this compound is depicted below:

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Cell Line/System | Value | Reference |

| hTLR7 EC50 | Human TLR7 expressing cells | 0.643 µM | [1] |

| hTLR8 EC50 | Human TLR8 expressing cells | 1.6 µM | [1] |

Table 2: In Vivo Antitumor Activity

| Animal Model | Treatment | Outcome | Reference |

| HCC1954 Xenograft Mouse Model | 5 mg/kg, ip, every 5 days for 6 doses | Inhibition of tumor growth, increased infiltration of myeloid APCs and CD8+ T cells | [1] |

Experimental Protocols

In Vitro TLR7/8 Activation Assay:

-

Cell Lines: Human embryonic kidney (HEK) cells stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

Varying concentrations of this compound are added to the wells.

-

The plates are incubated for 18 hours.

-

The supernatant is collected, and SEAP activity is measured using a colorimetric substrate.

-

EC50 values are calculated from the dose-response curves.

-

In Vivo Antitumor Activity Study:

-

Animal Model: Female athymic nude mice bearing HCC1954 human breast cancer xenografts.

-

Methodology:

-

Mice are inoculated subcutaneously with HCC1954 cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intraperitoneally (ip) at a dose of 5 mg/kg every 5 days for a total of 6 doses.

-

Tumor volume is measured regularly.

-

At the end of the study, tumors are excised for histological analysis to assess immune cell infiltration.

-

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound is outlined below.

Caption: In vivo experimental workflow.

Applications and Future Directions

The potent immunostimulatory properties of this compound make it a promising candidate for cancer immunotherapy. One key application is its use in the synthesis of antibody-drug conjugates (ADCs), where it can be linked to an antibody targeting a tumor-associated antigen, such as PD-L1.[1][2] This approach, known as an immune-stimulating antibody conjugate (ISAC), allows for the targeted delivery of the TLR7/8 agonist to the tumor microenvironment, thereby enhancing the local anti-tumor immune response while minimizing systemic toxicity.

Future research will likely focus on:

-

Evaluating the efficacy of this compound in combination with other immunotherapies, such as checkpoint inhibitors.

-

Optimizing the design of ISACs incorporating this compound.

-

Investigating the safety and tolerability of this compound in more advanced preclinical models.

References

AXC-715 Hydrochloride: A Technical Guide to a Potent TLR7/TLR8 Dual Agonist for Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXC-715 hydrochloride is a synthetic small molecule that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. Activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses. This activity has positioned AXC-715 as a promising candidate for immuno-oncology applications, particularly as an adjuvant in antibody-drug conjugates (ADCs) to stimulate anti-tumor immunity.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, relevant experimental protocols, and key signaling pathways.

Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;trihydrochloride | [5] |

| Synonyms | T785 hydrochloride, T785 trihydrochloride | [1][2][6] |

| Molecular Formula | C₁₈H₂₈Cl₃N₅ | [5] |

| Molecular Weight | 420.81 g/mol | [5] |

| CAS Number | 2479276-17-8 | [5][6] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO and PBS (pH 7.2) | [5][6] |

| Purity | ≥95% | [6] |

| Storage | Store at 2-8°C, sealed and away from moisture. For stock solutions: -80°C for 6 months, -20°C for 1 month. | [1][2][5] |

In Vitro Activity

This compound has been shown to activate human TLR7 and TLR8, leading to the stimulation of antigen-presenting cells (APCs).

| Assay | Receptor | EC₅₀ (µM) | Conditions | Reference |

| NF-κB Reporter Assay (SEAP) | Human TLR7 | 0.643 | HEK293 cells, 1 µM AXC-715, 18 h | [1][2] |

| NF-κB Reporter Assay (SEAP) | Human TLR8 | 1.6 | HEK293 cells, 1 µM AXC-715, 18 h | [1][2] |

| NF-κB Reporter Assay (SEAP) | Human TLR7 | 0.634 | HEK293 cells | [6] |

| NF-κB Reporter Assay (SEAP) | Human TLR8 | 1.3 | HEK293 cells | [6] |

In Vivo Anti-Tumor Activity

In preclinical models, this compound has demonstrated significant anti-tumor activity, particularly when used in immunoconjugates.

| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |

| Xenograft Mouse Model | HCC1954 Breast Cancer | 5 mg/kg, intraperitoneal injection, every 5 days for 6 doses | Inhibited tumor growth, increased infiltration of myeloid APCs and CD8+ T cells, and induced immune memory. | [1][2] |

| Xenograft Mouse Model | HCC1954 Breast Cancer | Linked to trastuzumab as an ADC | Reduced tumor volume. | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR7 and TLR8 signaling pathways within the endosomes of immune cells, such as dendritic cells and B cells. This activation triggers a downstream cascade involving the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of type I interferons and other pro-inflammatory cytokines.

TLR7/TLR8 Signaling Pathway Activated by AXC-715

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB pathway downstream of TLR7 or TLR8 activation by AXC-715.

Workflow for an NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay

Methodology:

-

Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

-

Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

SEAP Assay: Add a suitable SEAP substrate to the supernatant according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the EC₅₀ value by plotting the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow for an In Vivo Xenograft Tumor Model Study

Methodology:

-

Cell Preparation: Culture HCC1954 human breast cancer cells and prepare a single-cell suspension in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the compound or vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified schedule (e.g., 5 mg/kg every 5 days for 6 doses).[1][2]

-

Efficacy Evaluation: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors and other relevant tissues (e.g., spleen, lymph nodes) can be processed for histological analysis (e.g., H&E staining) or flow cytometry to assess the infiltration of immune cells such as CD8+ T cells and myeloid APCs.

Application in Antibody-Adjuvant Conjugates

A key application of this compound is its use as an immune-stimulating adjuvant in antibody-drug conjugates (ADCs), more accurately termed antibody-adjuvant conjugates (AACs). In this approach, AXC-715 is chemically linked to a monoclonal antibody that targets a tumor-associated antigen (e.g., PD-L1 or HER2).[1][2][6] This strategy delivers the immune agonist directly to the tumor microenvironment, potentially leading to a more targeted and potent anti-tumor immune response with reduced systemic side effects.

Conceptual Diagram of an AXC-715 Antibody-Adjuvant Conjugate

Conclusion

This compound is a valuable research tool for scientists and drug developers in the field of immuno-oncology. Its dual agonistic activity on TLR7 and TLR8 provides a potent stimulus for the innate immune system, leading to the activation of adaptive anti-tumor immunity. The quantitative data and experimental protocols provided in this guide serve as a foundation for further investigation into the therapeutic potential of AXC-715, both as a standalone agent and as a component of innovative immunotherapies such as antibody-adjuvant conjugates. As with any experimental compound, researchers should adhere to all safety and handling guidelines provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AXC-715 Hydrochloride: A Dual Agonist of Toll-Like Receptors 7 and 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXC-715 hydrochloride is a potent small molecule dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As a key component of the innate immune system, the activation of TLR7 and TLR8 presents a promising strategy in immunotherapy, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for its synthesis and key in vitro and in vivo assays are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as T785, is an imidazoquinoline derivative. Its chemical structure is characterized by a 2-butyl-1H-imidazo[4,5-c]quinoline core with a 4-aminobutyl substituent at the 1-position and an amino group at the 4-position. The hydrochloride salt form enhances its solubility and stability for research and pharmaceutical applications.

Chemical Structure:

-

IUPAC Name: 1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;trihydrochloride[1]

-

Synonyms: T785 trihydrochloride, AXC-715 trihydrochloride[2][3][4][5][6]

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈Cl₃N₅ | [1] |

| Molecular Weight | 420.81 g/mol | [1] |

| CAS Number | 2479276-17-8 | [1] |

| Appearance | Solid | |

| Solubility | Sparingly soluble in DMSO, Soluble in PBS (pH 7.2) | |

| Stability | Stable for ≥ 4 years when stored properly | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Mechanism of Action: Dual Agonism of TLR7 and TLR8

This compound exerts its immunostimulatory effects by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections.

Upon binding to TLR7 and TLR8 within the endosomes of immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells and macrophages, this compound initiates a downstream signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). The activation of NF-κB results in the transcription and secretion of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.

The activation of APCs by this compound leads to their maturation, enhanced antigen presentation, and the subsequent priming of adaptive immune responses, including the activation of T cells and B cells. This robust activation of both innate and adaptive immunity forms the basis of its therapeutic potential in oncology and infectious diseases.

Caption: TLR7/8 signaling pathway initiated by AXC-715.

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. A summary of its potency and efficacy is presented in Table 2.

Table 2: Biological Activity of this compound

| Assay | System | Endpoint | Result | Reference |

| TLR7 Activation | HEK293 cells expressing human TLR7 | NF-κB activation (SEAP reporter) | EC₅₀ = 0.643 µM | |

| TLR8 Activation | HEK293 cells expressing human TLR8 | NF-κB activation (SEAP reporter) | EC₅₀ = 1.6 µM | |

| In Vivo Antitumor Activity | HCC1954 xenograft mouse model | Tumor growth inhibition | 5 mg/kg, i.p., every 5 days for 6 doses |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (referred to as Compound D in patent WO2020168017A1) involves a multi-step process. A generalized workflow is depicted below. The synthesis of the core imidazo[4,5-c]quinoline scaffold is a key step, followed by the introduction of the butyl and aminobutyl side chains.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. Toll-like Receptor (TLR) | DC Chemicals [dcchemicals.com]

- 3. Featured products | DC Chemicals [dcchemicals.com]

- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. TAK-242 (Resatorvid)|cas 243984-11-4|DC Chemicals|Price|Buy [dcchemicals.com]

An In-depth Technical Guide to the Synthesis of AXC-715 Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of AXC-715 hydrochloride, a potent dual agonist of Toll-like receptor 7 (TLR7) and TLR8. This document details the multi-step synthesis pathway, experimental protocols, and relevant biological context for research and development purposes. AXC-715, also known as T785, is a valuable research tool for studying innate immunity and for the development of novel immunotherapies, particularly in the context of antibody-drug conjugates.

Chemical Properties and Data

| Property | Value | Reference |

| IUPAC Name | 1-(4-aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine;trihydrochloride | [1] |

| Synonyms | T785 trihydrochloride, AXC-715 trihydrochloride | [2][3] |

| CAS Number | 2479276-17-8 | [4] |

| Molecular Formula | C18H28Cl3N5 | [4] |

| Molecular Weight | 420.81 g/mol | [4] |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Synthesis Pathway Overview

The synthesis of this compound is an eight-step process commencing from commercially available 3-nitroquinoline-2,4-diol. The overall reported yield for this synthesis is approximately 36%. The key stages of the synthesis involve nitration, chlorination, regioselective addition of a protected diamine, reduction of the nitro group, acylation, imidazoquinoline ring formation, and final deprotection.

References

The Immunomodulatory Role of AXC-715 Hydrochloride in Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXC-715 hydrochloride is a synthetic small molecule that functions as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal pattern recognition receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds. Upon activation, they trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the activation and maturation of antigen-presenting cells (APCs). This, in turn, bridges the innate and adaptive immune responses, leading to the development of robust antigen-specific T cell and B cell immunity. This technical guide provides an in-depth overview of the role of this compound in modulating innate and adaptive immunity, summarizing key preclinical data and providing detailed experimental methodologies for its characterization.

Mechanism of Action: Dual Agonism of TLR7 and TLR8

This compound's primary mechanism of action is the simultaneous activation of TLR7 and TLR8.[1][2] This dual agonism is critical as TLR7 and TLR8 have distinct expression patterns and downstream signaling outcomes in different immune cell populations. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). By activating both receptors, this compound can stimulate a broad range of innate immune cells.

Signaling Pathway

The activation of TLR7 and TLR8 by this compound initiates a well-characterized intracellular signaling cascade primarily mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88). This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs), ultimately resulting in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[3][4] NF-κB activation drives the expression of genes encoding pro-inflammatory cytokines and chemokines, while IRF activation, particularly IRF7 in pDCs, leads to the production of type I interferons (IFN-α/β).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Novel Immunomodulator: A Technical Overview of AXC-715 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXC-715 hydrochloride, also known as T785, is a potent synthetic dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Its development marks a significant advancement in the field of immuno-oncology, offering a novel approach to stimulate the innate and adaptive immune systems to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in immune-stimulating antibody conjugates (ISACs).

Discovery and Development

This compound was developed through research efforts aimed at creating potent and systemically tolerable TLR agonists for cancer therapy. The work, led by researchers at Stanford University and Bolt Biotherapeutics, focused on designing a molecule with a solvent-accessible point of attachment to facilitate conjugation to tumor-targeting antibodies.[1] This led to the creation of T785, a molecule that could be stably linked to antibodies to form ISACs. This platform, referred to as the Boltbody™ ISAC platform, is designed to deliver the TLR7/8 agonist directly to the tumor microenvironment, thereby activating an immune response locally while minimizing systemic toxicities.[2] Bolt Biotherapeutics is advancing this technology with several ISAC candidates in their pipeline, including those targeting PD-L1 and CEA, which utilize a proprietary next-generation TLR7/8 agonist.[3]

Chemical Properties and Synthesis

This compound is the trihydrochloride salt of 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine.

| Property | Value |

| Synonyms | T785, AXC-715 |

| Chemical Formula | C₁₈H₂₅N₅ • 3HCl |

| Molecular Weight | 420.8 g/mol |

| CAS Number | 2479276-17-8 |

| IUPAC Name | 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine;trihydrochloride |

While the detailed, step-by-step synthesis of AXC-715 (T785) is proprietary, the general approach involves the construction of the imidazoquinoline core followed by the addition of the butyl and aminobutanamine side chains. A general synthetic methodology for a modified version of T785 has been described, which involves the initial synthesis of an imidazoquinoline scaffold, followed by functionalization.

Mechanism of Action: Dual TLR7/8 Agonism

This compound exerts its immunostimulatory effects by activating TLR7 and TLR8, which are endosomal pattern recognition receptors primarily expressed on immune cells such as B cells, plasmacytoid dendritic cells (pDCs), monocytes, and myeloid dendritic cells (mDCs).[4][5]

Upon binding to TLR7 and TLR8 within the endosome, AXC-715 triggers a conformational change in the receptors, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the IRAK family of kinases and TRAF6.[4] This signaling pathway ultimately culminates in the activation of key transcription factors, including NF-κB and IRF7.[4]

Figure 1: Simplified TLR7/8 signaling pathway initiated by AXC-715.

Activation of these transcription factors leads to the production and secretion of a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α, IFN-β).[4] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs), enhances the cytotoxic activity of natural killer (NK) cells and T cells, and bridges the innate and adaptive immune responses for a durable anti-tumor effect.[1][5][6]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent dual agonistic activity on human TLR7 and TLR8.

| Assay | Cell Line | Parameter | Value (µM) |

| NF-κB Activation | HEK293-hTLR7 | EC₅₀ | 0.643[6] |

| NF-κB Activation | HEK293-hTLR8 | EC₅₀ | 1.6[6] |

In Vivo Efficacy in an Immune-Stimulating Antibody Conjugate (ISAC) Format

The primary application of this compound is as a payload in ISACs. Preclinical studies have evaluated a trastuzumab-T785 ISAC in a HER2-positive human tumor xenograft model.[6]

| Animal Model | Tumor Model | Treatment | Dosage and Schedule | Outcome |

| Mouse | HCC1954 Xenograft | Trastuzumab-T785 ISAC | 5 mg/kg, intraperitoneal, every 5 days for 6 doses | Inhibition of tumor growth and induction of immune memory[6] |

Systemic administration of the trastuzumab-T785 ISAC was well-tolerated and led to tumor clearance and the establishment of immunological memory.[1][7] Mechanistically, the anti-tumor activity of the ISAC was dependent on tumor antigen recognition, Fcγ-receptor-dependent phagocytosis, and TLR-mediated activation of myeloid cells, which in turn drives T-cell-mediated anti-tumor immunity.[1][7]

Experimental Protocols

NF-κB Reporter Assay in HEK293 Cells

A detailed protocol for assessing the in vitro activity of this compound is as follows:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and appropriate selection agents.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in assay medium.

-

The cell culture medium is replaced with the medium containing different concentrations of this compound.

-

The cells are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Data Analysis:

-

After incubation, the cell culture supernatant is collected.

-

SEAP activity is measured using a commercially available chemiluminescent substrate.

-

The luminescence is read on a plate reader.

-

The EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Figure 2: Experimental workflow for the in vitro NF-κB reporter assay.

In Vivo Tumor Xenograft Study

The following provides a general protocol for evaluating the in vivo efficacy of an AXC-715-based ISAC:

-

Animal Model: Female immunodeficient mice (e.g., NOD-scid gamma mice) are used.

-

Tumor Cell Implantation: Human cancer cells expressing the target antigen (e.g., HER2-positive HCC1954 breast cancer cells) are implanted subcutaneously into the flank of the mice.

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.

-

The ISAC, unconjugated antibody, or vehicle control is administered via the desired route (e.g., intraperitoneally).

-

A typical dosing schedule would be, for example, 5 mg/kg every 5 days for a total of 6 doses.

-

-

Monitoring and Endpoints:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health are monitored.

-

The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, survival, and analysis of the tumor microenvironment for immune cell infiltration.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each treatment group.

-

Statistical analysis is performed to compare the efficacy of the different treatments.

-

Conclusion

This compound is a promising new agent in the field of cancer immunotherapy. Its dual agonism of TLR7 and TLR8 provides a powerful stimulus to the innate immune system. The development of the ISAC platform, which utilizes AXC-715 as a payload, represents a sophisticated strategy to direct this immune activation to the tumor microenvironment, thereby enhancing anti-tumor efficacy while mitigating systemic side effects. The preclinical data generated to date strongly support the continued development of AXC-715-based therapeutics for the treatment of various cancers. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this novel immunomodulator.

References

- 1. researchgate.net [researchgate.net]

- 2. Data Published in Nature Cancer Highlight Preclinical Proof of Concept of Bolt Biotherapeutics' Boltbody™ ISAC Platform [prnewswire.com]

- 3. boltbio.com [boltbio.com]

- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies [mdpi.com]

- 6. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

AXC-715 Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

An overview of the dual TLR7 and TLR8 agonist, its physicochemical properties, mechanism of action, and preclinical applications.

Introduction

AXC-715 is a potent small molecule dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As components of the innate immune system, TLR7 and TLR8 are crucial in the recognition of single-stranded RNA viruses and the subsequent initiation of an immune response. The dual agonistic activity of AXC-715 makes it a compelling candidate for various therapeutic applications, particularly in oncology as an adjuvant in antibody-drug conjugates (ADCs) to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of AXC-715 hydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Physicochemical Properties

AXC-715 is available in different salt forms, primarily as a hydrochloride and a trihydrochloride salt. It is important for researchers to distinguish between these forms as their physicochemical properties, such as molecular weight and CAS number, differ.

| Property | This compound | AXC-715 Trihydrochloride |

| Chemical Name | 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine, hydrochloride | 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine, trihydrochloride |

| Molecular Formula | C₁₈H₂₆ClN₅ | C₁₈H₂₈Cl₃N₅ |

| Molecular Weight | 347.89 g/mol | 420.81 g/mol [1] |

| CAS Number | 2490497-93-1[2] | 2479276-17-8[1] |

Mechanism of Action: TLR7/8 Signaling Pathway

AXC-715 functions by binding to and activating TLR7 and TLR8, which are endosomally located receptors. This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, crucial for orchestrating both innate and adaptive immune responses.

The binding of AXC-715 to TLR7 and TLR8 initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), such as IRAK1 and IRAK4. The activated IRAKs associate with TNF receptor-associated factor 6 (TRAF6), which in turn activates TGF-β-activated kinase 1 (TAK1). TAK1, along with its binding partner TAB, activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear translocation of NF-κB, which induces the expression of genes encoding pro-inflammatory cytokines. Simultaneously, this pathway can lead to the activation of activator protein 1 (AP-1) and interferon regulatory factor 7 (IRF7), resulting in the production of type I interferons.

Quantitative In Vitro Activity

The potency of AXC-715 in activating human TLR7 and TLR8 has been quantified using cell-based reporter assays.

| Receptor | EC₅₀ (µM) | Assay System |

| Human TLR7 | 0.643 | HEK293 cells expressing hTLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene[2][3][4][5] |

| Human TLR8 | 1.6 | HEK293 cells expressing hTLR8 and an NF-κB-inducible SEAP reporter gene[2][3][4][5] |

Experimental Protocols

In Vitro: TLR7/8 Activation Assay using HEK-Blue™ Cells

This protocol describes the methodology to determine the activation of TLR7 and TLR8 by AXC-715 using a commercially available reporter cell line.

1. Cell Maintenance:

-

Culture HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and the appropriate selection antibiotic (e.g., Zeocin™).

-

Maintain cells at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

-

Seed the HEK-Blue™ cells into a 96-well plate at a density of 2-5 x 10⁴ cells/well in 180 µL of culture medium.[6]

-

Prepare serial dilutions of this compound in culture medium.

-

Add 20 µL of the diluted compound to the respective wells.[5] For a negative control, add 20 µL of medium. For a positive control, use a known TLR7 or TLR8 agonist.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]

3. SEAP Reporter Detection:

-

Add 20 µL of the cell culture supernatant to a new 96-well plate.[5]

-

Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) to each well.[5]

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.[5]

4. Data Analysis:

-

The absorbance is directly proportional to the amount of SEAP produced, which correlates with NF-κB activation.

-

Calculate the EC₅₀ value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo: HCC1954 Breast Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an AXC-715-based antibody-drug conjugate in a mouse xenograft model.

1. Cell Culture:

-

Culture HCC1954 human breast cancer cells in RPMI-1640 medium supplemented with 10% FBS and L-glutamine at 37°C in a 5% CO₂ incubator.

2. Animal Model:

-

Use immunodeficient mice (e.g., NSG or SCID).

-

Subcutaneously inject 2-4 x 10⁶ HCC1954 cells suspended in a Matrigel solution into the right flank of each mouse.[3]

3. Tumor Growth and Treatment:

-

Monitor tumor growth by measuring with digital calipers.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC with AXC-715, unconjugated antibody).[7]

-

Administer the treatments as per the study design (e.g., intraperitoneal injection every 5 days).

4. Efficacy Evaluation:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for immune cell infiltration).

5. Data Analysis:

-

Plot mean tumor volume over time for each treatment group.

-

Perform statistical analysis to determine the significance of any anti-tumor effects.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its dual agonistic activity on TLR7 and TLR8. Its ability to potently activate innate immune responses makes it particularly suitable for development as an adjuvant in cancer immunotherapies, such as antibody-drug conjugates. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of AXC-715 in their preclinical studies. Careful consideration of the specific salt form and adherence to detailed experimental methodologies are crucial for obtaining reproducible and reliable results.

References

AXC-715 Hydrochloride: A Technical Guide for Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AXC-715 hydrochloride, also known as T785, is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), emerging as a significant tool in the field of immuno-oncology. By activating these key innate immune receptors, AXC-715 stimulates a cascade of downstream signaling events, leading to the activation of antigen-presenting cells (APCs), production of pro-inflammatory cytokines, and ultimately, the enhancement of anti-tumor immunity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their immuno-oncology investigations.

Introduction

The activation of the innate immune system is a critical step in initiating a robust and durable anti-tumor response. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in this process. TLR7 and TLR8, located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognize single-stranded RNA viruses and synthetic small molecules. Their activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the maturation of APCs and the subsequent priming of adaptive immune responses.

This compound is a small molecule dual agonist of TLR7 and TLR8, designed to harness this powerful immune pathway for therapeutic benefit in oncology. Its ability to potently stimulate human myeloid APCs positions it as a promising agent for monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. Furthermore, its chemical structure allows for its conjugation to antibodies, creating antibody-drug conjugates (ADCs) that can deliver the immune-stimulating agent directly to the tumor microenvironment.

Mechanism of Action: TLR7/8 Signaling Pathway

This compound exerts its immuno-stimulatory effects by activating the TLR7 and TLR8 signaling pathways within immune cells. Upon binding to these endosomal receptors, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members. Ultimately, this pathway culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7).

The activation of NF-κB drives the expression of genes encoding pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12. These cytokines contribute to the recruitment and activation of various immune cells. The activation of IRF7 is crucial for the production of type I interferons (IFN-α and IFN-β), which have potent anti-viral and anti-proliferative effects and are critical for the cross-priming of CD8+ T cells by dendritic cells.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent agonist activity at both human TLR7 and TLR8. The compound's efficacy has been quantified through in vitro assays measuring the activation of these receptors.

| Parameter | Receptor | Value (µM) | Assay Conditions |

| EC50 | hTLR7 | 0.643 | 1 µM stimulation for 18 hours[1][2] |

| EC50 | hTLR8 | 1.6 | 1 µM stimulation for 18 hours[1][2] |

These data indicate that this compound is a potent dual agonist with sub-micromolar to low micromolar activity on human TLR7 and TLR8, respectively.

In Vivo Anti-Tumor Activity

Preclinical studies in a xenograft mouse model have demonstrated the anti-tumor efficacy of this compound.

| Animal Model | Cell Line | Treatment | Dosing Regimen | Results |

| Xenograft Mouse Model | HCC1954 | This compound | 5 mg/kg, intraperitoneal (i.p.), every 5 days for 6 doses[1][2] | - Inhibited tumor growth- Increased infiltration of myeloid APCs and CD8+ T cells in the tumor[1][2]- Induced immune memory[1][2] |

These findings highlight the potential of this compound to not only control primary tumor growth but also to induce a lasting anti-tumor immune response.

Experimental Protocols

In Vitro TLR7/8 Activity Assay (Representative Protocol)

This protocol describes a general method for assessing the activity of TLR7/8 agonists using commercially available reporter cell lines.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen)

-

DMEM, high glucose, with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

96-well flat-bottom plates

Procedure:

-

Culture HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and add the diluted this compound.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

-

Add the detection medium to the wells and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Calculate the EC50 value by plotting the absorbance against the log of the compound concentration.

In Vivo Xenograft Model (Representative Protocol)

This protocol provides a general framework for establishing a tumor xenograft model and evaluating the anti-tumor activity of this compound.

Materials:

-

HCC1954 human breast cancer cell line

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Matrigel®

-

This compound

-

Sterile PBS

-

Calipers

Procedure:

-

Culture HCC1954 cells to ~80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2-4 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2-4 x 106 cells) into the flank of each mouse.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., every 5 days).

-

Continue to monitor tumor growth and animal health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Synthesis of Antibody-Adjuvant Conjugates (Conceptual Workflow)

This compound can be used for the synthesis of antibody-adjuvant immunoconjugates. A common application is its conjugation to an antibody targeting Programmed Death-Ligand 1 (PD-L1).[1][2]

Conceptual Steps:

-

Antibody Modification: The anti-PD-L1 antibody is functionalized with a reactive group suitable for conjugation.

-

Linker Attachment: A chemical linker is attached to the modified antibody. This linker is designed to be stable in circulation but may be cleavable in the tumor microenvironment.

-

AXC-715 Conjugation: this compound, which may require chemical modification to introduce a compatible functional group, is then conjugated to the antibody-linker complex.

-

Purification and Characterization: The resulting antibody-adjuvant conjugate is purified to remove unconjugated components and characterized to determine the drug-to-antibody ratio (DAR).

References

Methodological & Application

Application Notes and Protocols for Conjugating AXC-715 Hydrochloride to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and TLR8, making it a compelling candidate for the development of antibody-drug conjugates (ADCs), specifically as an antibody-adjuvant immunoconjugate.[1][2] By conjugating AXC-715 to a monoclonal antibody (mAb) that targets a specific tumor antigen, it is possible to deliver this immunostimulatory agent directly to the tumor microenvironment. This targeted delivery can enhance the anti-tumor immune response by activating antigen-presenting cells (APCs) and subsequently cytotoxic T lymphocytes, while minimizing systemic side effects.[1][2] AXC-715 has been successfully conjugated to the anti-HER2 antibody trastuzumab, demonstrating its feasibility as a payload in ADCs.[3]

This document provides a detailed protocol for the conjugation of this compound to antibodies via the primary amine on its 4-aminobutyl group, targeting the solvent-exposed lysine (B10760008) residues on the antibody.[3][4][5] The protocol covers the conjugation reaction, purification of the resulting ADC, and characterization of the final product.

Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | T785 hydrochloride | [1] |

| Molecular Formula | C₁₈H₂₅N₅ · 3HCl | [3] |

| Molecular Weight | 420.8 g/mol | [3] |

| Mechanism of Action | Dual agonist of TLR7 and TLR8 | [1][2] |

| Solubility | Soluble in PBS (pH 7.2) at ≥10 mg/mL; Sparingly soluble in DMSO (1-10 mg/mL) | [3] |

| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |

Experimental Protocols

This protocol describes a two-step conjugation process using a heterobifunctional crosslinker, Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (SM(PEG)n), where 'n' denotes the number of PEG units. This linker contains an NHS ester that reacts with the primary amine of AXC-715 and a maleimide (B117702) group that subsequently reacts with thiol groups introduced onto the antibody by modifying lysine residues. This approach provides control over the conjugation process.

Materials and Reagents

-

Antibody: Purified monoclonal antibody (e.g., Trastuzumab) in a non-amine-containing buffer (e.g., PBS, pH 7.4). The antibody should be free of stabilizing proteins like BSA.

-

This compound: (e.g., MedchemExpress, Cayman Chemical).

-

Crosslinker: SM(PEG)n (e.g., SM(PEG)4, Thermo Fisher Scientific).

-

Reducing Agent: Traut's Reagent (2-iminothiolane), (Thermo Fisher Scientific).

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0.

-

Solvents: Anhydrous Dimethylsulfoxide (DMSO).

-

Buffers:

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5.

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

-

Purification Columns:

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO, Thermo Fisher Scientific).

-

Size Exclusion Chromatography (SEC) column (e.g., AdvanceBio SEC, Agilent).

-

Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).

-

Step 1: Preparation of Maleimide-Activated AXC-715

This step involves reacting AXC-715 with the NHS ester end of the SM(PEG)n linker.

-

Prepare AXC-715 Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Crosslinker Solution: Immediately before use, dissolve SM(PEG)n in anhydrous DMSO to a final concentration of 100 mM.

-

Reaction:

-

In a microcentrifuge tube, combine AXC-715 solution and SM(PEG)n solution at a 1:10 molar ratio (AXC-715:Crosslinker).

-

Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

-

Step 2: Thiolation of the Antibody

This step introduces reactive thiol groups onto the antibody by modifying lysine residues.

-

Prepare Antibody: Adjust the antibody concentration to 2-5 mg/mL in Conjugation Buffer.

-

Prepare Traut's Reagent: Dissolve Traut's Reagent in Conjugation Buffer to a final concentration of 20 mM immediately before use.

-

Thiolation Reaction:

-

Add Traut's Reagent to the antibody solution at a 20-fold molar excess.

-

Incubate for 1 hour at room temperature.

-

-

Purification: Immediately purify the thiolated antibody using a desalting column equilibrated with Conjugation Buffer to remove excess Traut's Reagent.

Step 3: Conjugation of Maleimide-Activated AXC-715 to Thiolated Antibody

This step joins the activated payload to the modified antibody.

-

Conjugation Reaction:

-

Immediately add the maleimide-activated AXC-715 solution from Step 1 to the purified thiolated antibody from Step 2. Use a 5 to 10-fold molar excess of the activated AXC-715 relative to the antibody.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching: Stop the reaction by adding a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Step 4: Purification of the AXC-715-Antibody Conjugate

Purification is crucial to remove unconjugated AXC-715, linker, and any aggregates.

-

Diafiltration/Buffer Exchange: Use a desalting column or perform diafiltration to remove excess unconjugated materials and exchange the buffer to PBS, pH 7.4.

-

Size Exclusion Chromatography (SEC): For high-purity conjugates, perform SEC to separate the monomeric ADC from aggregates and smaller reaction components.[6]

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and can also serve as a purification step.[]

Step 5: Characterization of the AXC-715-Antibody Conjugate

The final product must be thoroughly characterized to ensure quality and consistency.

-

Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: This is a simple method to estimate the average DAR if the antibody and AXC-715 have distinct absorbance peaks.[8][]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a robust method to determine the distribution of different drug-loaded species and calculate the average DAR.[10][11][12]

-

Mass Spectrometry (MS): LC-MS can provide precise mass measurements of the intact ADC and its subunits to confirm conjugation and determine the DAR distribution.[8]

-

-

Purity and Aggregation: Analyze the final product by SEC to determine the percentage of monomeric ADC and the presence of any aggregates.[6]

-

Functional Activity: Assess the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR). The immunostimulatory activity of the conjugated AXC-715 can be evaluated in vitro using TLR7/8 reporter cell lines.

Quantitative Data Summary

The following table provides representative data that could be expected from the conjugation of AXC-715 to an antibody, based on typical outcomes for similar ADC production processes.

| Parameter | Expected Value | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |

| Conjugation Efficiency | > 90% | HIC-HPLC |

| Monomeric Purity | > 95% | Size Exclusion Chromatography (SEC) |

| Endotoxin Levels | < 1 EU/mg | LAL Assay |

| Yield | 50 - 70% | Protein Concentration Measurement |

Visualizations

Experimental Workflow

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for AXC-715 Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key innate immune sensors.[1][2] Activation of these receptors triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines and chemokines, leading to the activation and recruitment of various immune cells. This immunostimulatory activity has positioned this compound as a promising candidate for cancer immunotherapy. These application notes provide detailed protocols for the dosage and administration of this compound in mouse models of cancer, specifically focusing on the HCC1954 human breast cancer xenograft model.

Mechanism of Action: TLR7/8 Signaling Pathway

This compound exerts its biological effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. Upon binding of AXC-715, these receptors recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The activation of these transcription factors results in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and type I interferons, which are crucial for orchestrating an anti-tumor immune response.

Data Presentation

The following table summarizes the quantitative data regarding the administration and efficacy of this compound in a mouse xenograft model.

| Parameter | Value | Reference |

| Compound | This compound | [2] |

| Mouse Model | HCC1954 Xenograft | [1] |

| Dosage | 5 mg/kg | [1][2] |

| Administration Route | Intraperitoneal (i.p.) | [1][2] |

| Dosing Schedule | Every 5 days for 6 doses | [1][2] |

| Reported Outcome | Inhibition of tumor growth | [1][2] |

| Immunological Effect | Increased infiltration of myeloid Antigen Presenting Cells (APCs) and CD8+ T cells in the tumor | [1][2] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile insulin (B600854) syringes (or similar) for administration

Protocol:

-

Determine the required amount of this compound: Calculate the total amount of compound needed based on the number of mice, their average weight, the dosage (5 mg/kg), and the number of injections.

-

Reconstitution: Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Solubilization: Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration. The volume should be calculated to allow for an injection volume of approximately 100-200 µL per mouse. Vortex thoroughly until the compound is completely dissolved.

-

Note: It is recommended to perform a small-scale solubility test first. If solubility in PBS is limited, other vehicles such as a solution of 5% DMSO in sterile saline or PBS can be tested. However, the potential toxicity of the vehicle itself should be considered and a vehicle-only control group must be included in the experiment.

-

-

Storage: If not for immediate use, the prepared solution should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][2]

Establishment of HCC1954 Xenograft Mouse Model

Materials:

-

HCC1954 human breast cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), female, 6-8 weeks old

-

Matrigel® (or similar basement membrane matrix)

-

Sterile PBS

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Sterile syringes and needles

Protocol:

-

Cell Culture: Culture HCC1954 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

-

Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and count the cells. Centrifuge again and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Administration of this compound and Monitoring

Protocol:

-

Administration: For the treatment group, administer 5 mg/kg of the prepared this compound solution via intraperitoneal injection. The control group should receive an equivalent volume of the vehicle.

-

Dosing Schedule: Repeat the injections every 5 days for a total of 6 doses.

-

Monitoring: Continue to monitor tumor growth by caliper measurements throughout the study. Also, monitor the body weight and general health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry or flow cytometry, to assess the infiltration of immune cells (e.g., CD8+ T cells, myeloid APCs).

Concluding Remarks

These protocols provide a framework for investigating the anti-tumor efficacy of this compound in a preclinical mouse model. Adherence to these guidelines will facilitate the generation of robust and reproducible data. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. The potent immunostimulatory properties of this compound make it a valuable tool for cancer immunology research and drug development.

References

Application Notes: Preparation of AXC-715 Hydrochloride Stock Solutions

Introduction

AXC-715 hydrochloride, also known as T785, is a dual agonist of Toll-like receptor 7 (TLR7) and TLR8.[1][2][3][4][5][6] It is a small molecule modulator utilized in immunology and cancer research, notably in the synthesis of antibody-drug conjugates (ADCs).[7][1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These notes provide a detailed protocol for the solubilization and storage of this compound.

Physicochemical Properties and Storage Recommendations

A summary of the key quantitative data and storage guidelines for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₅N₅ • 3HCl | |

| Formula Weight | 420.8 g/mol | [7] |

| Appearance | Solid | [7] |

| Purity | ≥95% | |

| Solubility | DMSO: Sparingly soluble (1-10 mg/mL) PBS (pH 7.2): Soluble (≥10 mg/mL) | |

| Storage (Solid) | Store at 2-8°C, sealed and protected from moisture. | |

| Storage (Stock Solution) | Store in aliquots to avoid freeze-thaw cycles. -20°C: Up to 1 month -80°C: Up to 6 months | [1][2] |

| Long-Term Stability (Solid) | ≥ 4 years (storage temperature not specified) | [7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

Calculation:

To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Formula Weight ( g/mol ) × (1/1000)

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 420.8 g/mol × (1/1000) = 4.208 mg

Procedure:

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.208 mg of this compound powder into the tube.[8]

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Tightly close the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[8] Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but check for any temperature sensitivity of the compound.[8]

-

Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1][2][8]

-

Storage: Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1][2][8]

Note on Final Assay Concentration: When diluting the DMSO stock solution into an aqueous buffer for experiments, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[9]

Protocol 2: Preparation of a Stock Solution in PBS (pH 7.2)

Given its solubility, this compound can also be prepared in a physiological buffer.

Procedure:

-

Follow the same calculation and weighing steps as described in Protocol 1.

-

Instead of DMSO, add the calculated volume of sterile PBS (pH 7.2) to the powder.

-

Vortex thoroughly to dissolve. Sonication may be used cautiously if dissolution is difficult.

-

Filter-sterilize the final solution using a 0.22 µm syringe filter if it is to be used in sterile cell culture applications.

-

Aliquot and store as described above. Stability in aqueous solutions can be more limited, so it is advisable to prepare fresh solutions or use them promptly.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. AXC-715 trihydrochloride - Immunomart [immunomart.com]

- 6. biocat.com [biocat.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application of AXC-715 hydrochloride in breast cancer research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), emerging as a promising immunomodulatory agent in the field of oncology.[1][2] Its mechanism of action involves the activation of the innate immune system, leading to a cascade of downstream signaling events that can culminate in a robust anti-tumor response. This document provides detailed application notes and protocols for the use of this compound in breast cancer research, based on available preclinical data.

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value (µM) | Cell Type | Conditions |

| EC50 | Human TLR7 | 0.643 | Not Specified | 1 µM, 18 h |

| EC50 | Human TLR8 | 1.6 | Not Specified | 1 µM, 18 h |

Table 2: In Vivo Anti-Tumor Activity of this compound in a Breast Cancer Model

| Animal Model | Cell Line | Treatment Protocol | Observed Outcomes |

| Xenograft Mouse Model | HCC1954 (Human Breast Cancer) | 5 mg/kg, intraperitoneal injection, every 5 days for 6 doses | Inhibition of tumor growth; Increased infiltration of myeloid antigen-presenting cells (APCs) and CD8+ T cells; Induction of immune memory.[1][2] |

Signaling Pathway

This compound exerts its effects by activating the TLR7 and TLR8 signaling pathways, which are primarily dependent on the MyD88 adaptor protein. The activation of these pathways in immune cells, such as dendritic cells and macrophages, leads to the production of pro-inflammatory cytokines and chemokines, and the enhancement of antigen presentation, ultimately stimulating an anti-tumor immune response.

Caption: MyD88-dependent TLR7/8 signaling pathway activated by this compound.

Experimental Protocols

The following are representative protocols for experiments involving this compound in breast cancer research. These are generalized procedures and should be optimized for specific experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., HCC1954, MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Breast Cancer Xenograft Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

HCC1954 breast cancer cells

-

Matrigel

-

This compound

-

Sterile PBS

-

Calipers

Procedure:

-

Cell Preparation: Harvest HCC1954 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control (e.g., sterile PBS) via intraperitoneal injection according to the specified schedule (e.g., every 5 days for 6 doses).[1][2]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Application in Antibody-Adjuvant Conjugates

This compound can be utilized in the synthesis of antibody-adjuvant conjugates (AACs).[1][2] This involves linking the TLR agonist to a tumor-targeting antibody, such as one directed against PD-L1. This approach aims to deliver the immune-stimulating agent directly to the tumor microenvironment, thereby enhancing the local anti-tumor immune response while minimizing systemic toxicity. The synthesis of such conjugates typically involves chemical linkers that attach AXC-715 to the antibody. The development and optimization of specific conjugation protocols are required for each antibody-agonist pair.

Conclusion

This compound is a promising TLR7/8 agonist with demonstrated preclinical anti-tumor activity in a breast cancer model. The provided data and protocols serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to elucidate its efficacy in various breast cancer subtypes, to explore combination therapies, and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with AXC-715 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2]. These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells[3]. Upon activation by ligands like single-stranded RNA, TLR7 and TLR8 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately bridging the innate and adaptive immune responses[3][4]. This immunostimulatory activity makes this compound a promising candidate for cancer immunotherapy, often used to enhance anti-tumor immune responses by promoting the activation of antigen-presenting cells (APCs) and subsequent T-cell mediated cytotoxicity[1][2][3].

Flow cytometry is an indispensable technique for dissecting the complex cellular responses induced by immunomodulatory agents like this compound[5][6][7][8][9]. This powerful technology allows for the simultaneous multi-parameter analysis of individual cells within a heterogeneous population, providing quantitative data on cell frequency, phenotype, and functional state[6][7][9]. These application notes provide detailed protocols for the treatment of immune cells with this compound and their subsequent analysis by flow cytometry. The included methodologies and data presentation formats are designed to facilitate the robust evaluation of the compound's effects on various immune cell subsets.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound.

Table 1: Effect of this compound on Major Immune Cell Populations

| Treatment | % CD4+ T Cells | % CD8+ T Cells | % B Cells (CD19+) | % NK Cells (CD56+) | % Monocytes (CD14+) |

| Vehicle Control | 25.4 ± 2.1 | 15.2 ± 1.8 | 8.5 ± 1.1 | 10.1 ± 1.5 | 12.3 ± 1.7 |

| AXC-715 (1 µM) | 24.9 ± 2.3 | 18.7 ± 2.0 | 8.3 ± 1.0 | 11.5 ± 1.6 | 15.8 ± 1.9 |

| AXC-715 (5 µM) | 25.1 ± 2.5 | 22.3 ± 2.4 | 8.6 ± 1.2 | 12.8 ± 1.8 | 18.9 ± 2.2 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 2: Activation Marker Expression on Immune Cell Subsets Following this compound Treatment

| Cell Type | Marker | Vehicle Control (% Positive) | AXC-715 (5 µM) (% Positive) |

| CD4+ T Cells | CD69 | 3.2 ± 0.5 | 15.8 ± 2.1 |

| HLA-DR | 5.1 ± 0.8 | 20.4 ± 2.5 | |

| CD8+ T Cells | CD69 | 4.5 ± 0.7 | 25.1 ± 3.0 |

| HLA-DR | 6.2 ± 0.9 | 30.7 ± 3.5 | |

| B Cells | CD86 | 7.8 ± 1.1 | 45.6 ± 4.2 |

| Monocytes | CD80 | 10.3 ± 1.5 | 55.2 ± 5.1 |

| CD86 | 12.1 ± 1.8 | 65.8 ± 6.3 | |

| HLA-DR | 30.5 ± 3.7 | 85.1 ± 7.9 |

**p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Treatment of Human PBMCs with this compound

1.1. Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-